Enzymatic Inhibition Profile: 5-Lipoxygenase (5-LO) Activity of Phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one
Phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one demonstrates moderate inhibitory activity against human 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes [1]. In a cell-free enzymatic assay using human polymorphonuclear leukocytes (PMNL), this compound reduced 5-LO product formation with an IC₅₀ value of 500 nM [1]. This activity is benchmarked against the known 5-LO inhibitor zileuton, which has a reported IC₅₀ of approximately 300-500 nM in similar assays [1]. This suggests the compound has comparable, albeit slightly lower, potency in this specific context.
| Evidence Dimension | Inhibition of 5-Lipoxygenase (5-LO) Activity |
|---|---|
| Target Compound Data | IC₅₀ = 500 nM |
| Comparator Or Baseline | Zileuton (Approved 5-LO Inhibitor) |
| Quantified Difference | IC₅₀ = 300-500 nM (Zileuton) vs. 500 nM (Target Compound) |
| Conditions | Inhibition of 5-LO in human PMNL assessed as reduction in 5-LO product formation pre-incubated for 15 mins before addition of arachidonic acid |
Why This Matters
This provides a quantitative benchmark against a clinical 5-LO inhibitor, justifying its selection for research into inflammatory pathways where moderate potency and a distinct chemical scaffold are required.
- [1] BindingDB. (n.d.). BDBM50062729. Retrieved from https://www.bindingdb.org/ View Source
